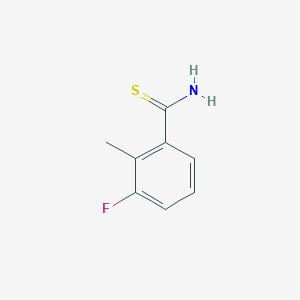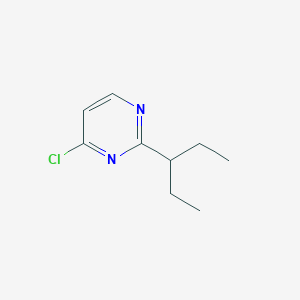
4-Chloro-2-(pentan-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a chlorine atom at the 4-position and a pentan-3-yl group at the 2-position, making it a substituted pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with a suitable alkylating agent, such as 3-pentanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom at the 2-position is replaced by the pentan-3-yl group.
Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrimidine derivatives. This method often involves the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques can further enhance the production process by monitoring and controlling reaction parameters in real-time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are often used in coupling reactions, along with boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-(pentan-3-yl)pyrimidine, while coupling reactions can produce various biaryl or alkyl-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(pentan-3-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and fungi.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(pentan-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on the cell surface or within the cell, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine: This compound has an iodine atom at the 5-position instead of a hydrogen atom, which can significantly alter its reactivity and biological activity.
4-Chloro-2-(1-ethylpropyl)pyrimidine: This compound features a different alkyl group at the 2-position, which can affect its chemical properties and applications.
Uniqueness
4-Chloro-2-(pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group at the 2-position and the chlorine atom at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
4-chloro-2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RDLUZJKRFRILJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=NC=CC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


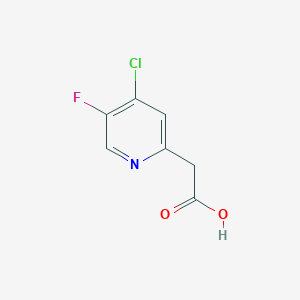
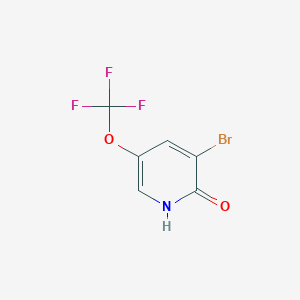

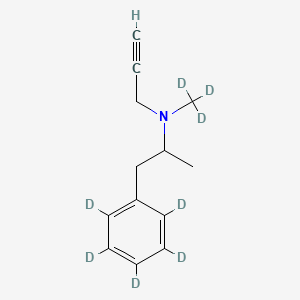
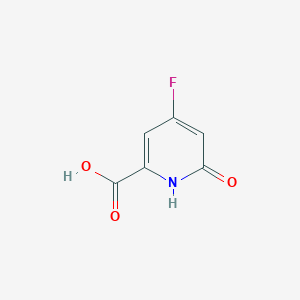
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
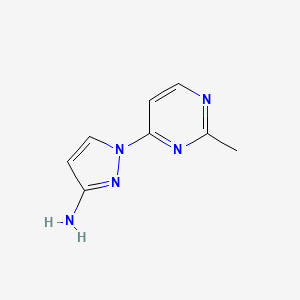
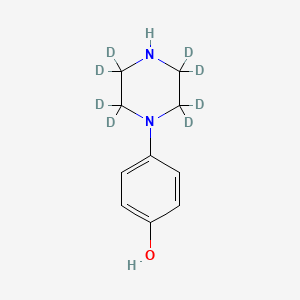
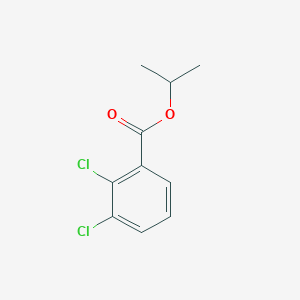

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
